molecular formula C16H16N2O2S2 B2852398 N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-((4-methoxyphenyl)thio)acetamide CAS No. 941907-77-3

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-((4-methoxyphenyl)thio)acetamide

Cat. No.: B2852398
CAS No.: 941907-77-3
M. Wt: 332.44
InChI Key: ULUQDKPGSHNJKK-UHFFFAOYSA-N
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Description

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-((4-methoxyphenyl)thio)acetamide is a heterocyclic compound featuring a thiophene core substituted with cyano (-CN) and dimethyl (-CH₃) groups at positions 3, 4, and 3. The thioacetamide linker bridges the thiophene ring to a 4-methoxyphenyl group.

Properties

IUPAC Name

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(4-methoxyphenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S2/c1-10-11(2)22-16(14(10)8-17)18-15(19)9-21-13-6-4-12(20-3)5-7-13/h4-7H,9H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULUQDKPGSHNJKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)CSC2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Similarities and Differences

The compound shares key functional groups with several analogs, including:

  • Thioacetamide linker: Common in compounds with pesticidal (e.g., pyridine-based neonicotinoids) and pharmacological (e.g., CD73 inhibitors, anticancer agents) activities .
  • Aromatic substituents: The 4-methoxyphenyl group is recurrent in bioactive molecules, such as anticancer phenoxy acetamides and antimicrobial quinazolinones .
  • Heterocyclic core : Unlike pyridine-based analogs (e.g., , compound 9), the thiophene core in the target compound may alter electronic properties and binding interactions.
Table 1: Structural Comparison of Key Analogs
Compound Name Core Structure Key Substituents Bioactivity Reported
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-((4-methoxyphenyl)thio)acetamide (Target) Thiophene 3-CN, 4,5-dimethyl, 4-OCH₃-phenyl Not explicitly stated
2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)-N-(4-methoxyphenyl)acetamide (, compound 9) Pyridine 3-CN, 4,6-distyryl, 4-OCH₃-phenyl Insecticidal (vs. cowpea aphid)
N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (, compound 2) Pyridine 3-CN, 4,6-distyryl, 4-Cl-phenyl Insecticidal (superior to acetamiprid)
N-(4-Methoxyphenyl)-2-((4-oxo-3-(4-sulfamoylphenyl)quinazolin-2-yl)thio)acetamide (, compound 12) Quinazolinone 4-OCH₃-phenyl, sulfamoylphenyl Antimicrobial
2-((3-Cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl)thio)-N-(4-nitrophenyl)acetamide () Pyridine 3-CN, 4,6-bis(4-OCH₃-phenyl), 4-NO₂-phenyl Not explicitly stated
Insecticidal Activity
  • Pyridine derivatives (e.g., compound 2 in ) exhibit superior aphidicidal activity compared to acetamiprid, a commercial neonicotinoid .
  • The 4-methoxyphenyl substituent in ’s compound 9 may enhance solubility or target binding compared to chlorophenyl analogs.
Anticancer and Antimicrobial Activity
  • Phenoxy acetamides with 4-methoxyphenyl groups (e.g., compound 40 in ) show potent activity against HCT-1 and MCF-7 cancer cell lines .
  • Quinazolinone-thioacetamides () demonstrate broad-spectrum antimicrobial effects, with substituents like 4-OCH₃-phenyl improving potency .
Enzyme Inhibition
  • Thiopyridine-based CD73 inhibitors () and ANO1-inh () highlight the thioacetamide group’s role in modulating ion channels and enzymatic activity .

Substituent Effects on Bioactivity

  • Electron-withdrawing groups (e.g., -CN, -NO₂): Enhance stability and binding affinity in pyridine/quinazolinone cores .
  • Methoxy (-OCH₃) vs. chloro (-Cl) : Methoxy groups improve solubility and π-stacking interactions, while chloro groups increase lipophilicity .
  • Styryl groups: In , distyryl substituents on pyridine may enhance insecticidal activity by mimicking neonicotinoid pharmacophores .

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